molecular formula C8H8F3NO2S B3053112 Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- CAS No. 51029-11-9

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-

Cat. No.: B3053112
CAS No.: 51029-11-9
M. Wt: 239.22 g/mol
InChI Key: XXPHPVRYXSAYCB-UHFFFAOYSA-N
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Description

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- is a chemical compound with the molecular formula C8H8F3NO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethyl and phenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- typically involves the reaction of methanesulfonamide with trifluoromethylating agents. One common method includes the use of trifluoromethanesulfonic anhydride and a suitable base, such as triethylamine, to introduce the trifluoromethyl group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- may involve large-scale reactions using automated equipment to maintain consistent quality. The process often includes purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and various oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The phenyl group contributes to its binding affinity with target molecules, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with two trifluoromethyl groups.

    Trifluoromethanesulfonamide: Contains a trifluoromethyl group but lacks the phenyl group.

    N-Methyltrifluoromethanesulfonamide: Similar but with a different substitution pattern.

Uniqueness

Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl- is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,1,1-trifluoro-N-methyl-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-12(7-5-3-2-4-6-7)15(13,14)8(9,10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHPVRYXSAYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484680
Record name Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51029-11-9
Record name Methanesulfonamide, 1,1,1-trifluoro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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